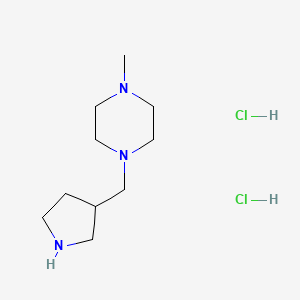

1-Methyl-4-(3-pyrrolidinylmethyl)piperazine dihydrochloride

描述

Structural and Molecular Characterization

Core Structural Features

Piperazine Backbone Modifications

The compound 1-methyl-4-(3-pyrrolidinylmethyl)piperazine dihydrochloride features a piperazine core, a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4. The piperazine backbone undergoes two critical modifications:

- Methylation at the N1 position : A methyl group (-CH₃) substitutes one nitrogen atom, converting it into a tertiary amine. This modification reduces the basicity of the nitrogen compared to unsubstituted piperazine (pKₐ ~9.8 for secondary amines).

- Pyrrolidinylmethyl substitution at the N4 position : A pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) is attached via a methylene (-CH₂-) linker to the second nitrogen of the piperazine. This introduces steric bulk and conformational rigidity.

The structural formula is C₁₀H₂₁N₃·2HCl , with a molecular weight of 256.21 g/mol. The substitution pattern creates an asymmetric center at the C3 position of the pyrrolidine ring, though stereochemical data for this specific compound remains unreported in public databases.

Pyrrolidinylmethyl Substituent Analysis

The pyrrolidinylmethyl group consists of:

- Pyrrolidine ring : A five-membered saturated ring with a secondary amine at position 1.

- Methylene bridge : Connects the pyrrolidine’s C3 position to the piperazine’s N4 atom.

Key structural impacts include:

- Hydrogen-bonding potential : The pyrrolidine’s NH group can participate in hydrogen bonding, influencing solubility and target interactions.

- Stereoelectronic effects : The chair conformation of piperazine and envelope conformation of pyrrolidine create a three-dimensional scaffold that may enhance receptor selectivity.

A comparative analysis of related analogs reveals that substituting pyrrolidine with other heterocycles (e.g., morpholine) reduces affinity for κ-opioid receptors, underscoring the importance of this moiety.

Hydrochloride Salt Formation Mechanisms

The dihydrochloride salt forms via protonation of two basic nitrogen atoms:

- Piperazine tertiary nitrogen : The methylated nitrogen (N1) remains unprotonated due to steric hindrance and reduced basicity.

- Piperazine secondary nitrogen (N4) and pyrrolidine secondary nitrogen : These sites are protonated by hydrochloric acid, yielding the dihydrochloride salt.

Salt Formation Reaction :

$$ \text{C}{10}\text{H}{21}\text{N}{3} + 2\text{HCl} \rightarrow \text{C}{10}\text{H}{21}\text{N}{3}·2\text{HCl} $$

Properties of the Salt :

| Property | Free Base | Dihydrochloride Salt |

|---|---|---|

| Molecular Weight | 183.29 g/mol | 256.21 g/mol |

| Water Solubility | Moderate | High (>100 mg/mL) |

| Melting Point | Not reported | >300°C (decomposes) |

The salt form enhances aqueous solubility, making it suitable for pharmaceutical formulations. X-ray diffraction studies of analogous piperazine salts show ionic interactions between protonated amines and chloride ions stabilize the crystal lattice.

属性

IUPAC Name |

1-methyl-4-(pyrrolidin-3-ylmethyl)piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3.2ClH/c1-12-4-6-13(7-5-12)9-10-2-3-11-8-10;;/h10-11H,2-9H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKNSMRVHFWNHBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2CCNC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of 1-Methylpiperazine Intermediate

The starting material, 1-methylpiperazine, can be synthesized by methylation of piperazine using methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions. This step ensures selective methylation at the nitrogen atom without over-alkylation.

Introduction of the 3-Pyrrolidinylmethyl Group

The key transformation involves attaching the 3-pyrrolidinylmethyl substituent to the 4-position of the 1-methylpiperazine. This is typically achieved via nucleophilic substitution reactions:

Route A: Alkylation of 1-methylpiperazine with a 3-(chloromethyl)pyrrolidine derivative.

The 3-(chloromethyl)pyrrolidine acts as an electrophile, reacting with the nucleophilic nitrogen at the 4-position of piperazine to form the C-N bond.Route B: Reductive amination involving 3-pyrrolidinyl aldehyde and 1-methylpiperazine.

This method involves condensation of the aldehyde with the piperazine amine followed by reduction, commonly using sodium cyanoborohydride or sodium triacetoxyborohydride.

Formation of the Dihydrochloride Salt

The final step is the acidification of the free base compound with hydrochloric acid to yield the dihydrochloride salt. This step improves the compound’s crystallinity, stability, and water solubility, which is essential for handling and further applications.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Notes | Typical Yield (%) |

|---|---|---|---|

| Methylation of piperazine | Piperazine, methyl iodide, base, solvent | Controlled temperature to avoid over-alkylation | 80-90 |

| Alkylation with 3-(chloromethyl)pyrrolidine | 1-methylpiperazine, 3-(chloromethyl)pyrrolidine, base (e.g., K2CO3), solvent (acetonitrile), reflux | Reflux 4-6 hours, TLC monitoring | 70-85 |

| Acidification to dihydrochloride salt | HCl in ethanol or aqueous solution, stirring at room temperature | Precipitation of salt, filtration and drying | 90-95 |

Analytical and Purification Techniques

- Purity Confirmation:

Characterization by IR, ^1H-NMR, and mass spectrometry confirms the structure and purity of the compound. - Salt Formation:

The dihydrochloride salt is typically isolated by precipitation from ethanol or aqueous HCl, followed by filtration and drying under mild conditions (40–50°C). - Chromatographic Monitoring:

Thin-layer chromatography (TLC) is used to monitor reaction progress, especially during alkylation steps.

Research Findings Relevant to Preparation

- The reaction of 1-methylpiperazine with chloromethyl derivatives of pyrrolidine is a well-established method for introducing pyrrolidinylmethyl substituents, supported by analogous syntheses of related piperazine derivatives.

- The use of potassium carbonate as a base and acetonitrile as a solvent under reflux conditions provides efficient nucleophilic substitution with good yields.

- Acidification with hydrochloric acid to form dihydrochloride salts is a standard approach to enhance compound stability and facilitate isolation.

Summary Table of Preparation Method

| Stage | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1. Piperazine methylation | N-alkylation | Piperazine + methyl iodide + base, solvent | 1-methylpiperazine intermediate |

| 2. Pyrrolidinylmethylation | Nucleophilic substitution | 1-methylpiperazine + 3-(chloromethyl)pyrrolidine, K2CO3, reflux in acetonitrile | 1-Methyl-4-(3-pyrrolidinylmethyl)piperazine (free base) |

| 3. Salt formation | Acid-base reaction | HCl in ethanol or aqueous solution, room temperature | This compound |

化学反应分析

1-Methyl-4-(3-pyrrolidinylmethyl)piperazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring is substituted with different functional groups using reagents like alkyl halides or acyl chlorides

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperazine derivatives .

科学研究应用

Pharmacological Applications

1-Methyl-4-(3-pyrrolidinylmethyl)piperazine dihydrochloride has been investigated for several potential therapeutic applications:

- Neurological Disorders : Its ability to cross the blood-brain barrier makes it a candidate for treating conditions such as anxiety and depression. Research indicates that compounds with similar structures can modulate neurotransmitter systems, particularly serotonin and dopamine pathways .

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. Related piperazine derivatives have shown promise in targeting specific cancer pathways .

- Anti-inflammatory Effects : Some studies have suggested that piperazine derivatives can exhibit anti-inflammatory properties, potentially useful in treating chronic inflammatory diseases .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Neurological | Modulation of neurotransmitter systems | |

| Anticancer | Inhibition of cancer cell proliferation | |

| Anti-inflammatory | Reduction of inflammatory markers |

Neurological Applications

A study conducted on similar piperazine compounds demonstrated their efficacy in reducing anxiety-like behavior in animal models. The mechanism was attributed to the modulation of serotonin receptors, which are crucial in mood regulation .

Cancer Research

Research focused on the anticancer properties of related compounds has shown that they can inhibit the growth of breast cancer cells by inducing apoptosis. The structural similarity of this compound suggests it may have comparable effects .

Anti-inflammatory Potential

In vitro studies have indicated that piperazine derivatives can inhibit pro-inflammatory cytokines, suggesting their potential use in managing conditions like rheumatoid arthritis or inflammatory bowel disease .

作用机制

The mechanism of action of 1-Methyl-4-(3-pyrrolidinylmethyl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to affect neurotransmitter systems, particularly by modulating the activity of receptors and transporters involved in neurotransmission. This modulation can lead to changes in neuronal signaling and has potential therapeutic implications for neurological and psychiatric disorders .

相似化合物的比较

Trimetazidine Dihydrochloride

- Structure : 1-Methyl-4-(2,3,4-trimethoxybenzyl)piperazine dihydrochloride.

- Molecular Formula : C₁₅H₂₆Cl₂N₂O₃; MW = 353.284 .

- Applications: Used as an aryl piperazine group in synthesizing anticancer derivatives (e.g., compound 4b in ).

- Thermal Stability : Piperazine dihydrochlorides generally exhibit mass loss (~13.9%) at 25–190°C due to dehydration, as observed in related compounds .

1-(2,3,4-Trimethoxybenzyl)piperazine Dihydrochloride

- CAS No.: 356083-64-2; Synonyms: Trimetazidine precursor.

- Role : Intermediate in synthesizing Trimetazidine derivatives for cardiovascular and anticancer applications .

Alkyl-Substituted Piperazine Dihydrochlorides

Selenium Derivatives (RSe-1 and RSe-2)

- Structure : 1-Methyl-4-(3-(phenylselanyl)propyl)piperazine (RSe-1) and 1-Methyl-4-(4-(phenylselanyl)butyl)piperazine (RSe-2) dihydrochlorides .

- Synthesis : Alkylation of methyl piperazine with halogenated alkanes, followed by Se-alkylation. These compounds are modified into hydrochlorides for improved solubility.

- Applications : Studied for antioxidant and anticancer properties, leveraging selenium's redox activity .

Antihistamine Piperazines

- Examples : Buclizine, Meclizine, and Cetirizine dihydrochlorides .

- Substituents : Bulky benzhydryl or chlorophenyl groups enhance histamine H₁ receptor antagonism.

- Molecular Formulas :

Heterocyclic-Modified Piperazines

Triazole-Piperazine Hybrid (Compound 3d)

- Structure: 1-(3-(4-(4H-1,2,4-triazol-4-yl)phenoxy)propyl)piperazine dihydrochloride.

- Properties : MW = 323.83; NMR shifts (δ 3.32–3.57 ppm for piperazine protons) indicate deshielding due to hydrochloride formation .

- Applications: Potential antimicrobial or anticancer agent due to triazole’s metal-binding capacity .

Xanthone-Piperazine Derivatives (HBK Series)

- Examples : HBK-5, HBK-8 (xanthone core with methylpiperazine groups) .

- Activities : Demonstrated antidepressant- and anxiolytic-like effects in rodent models, comparable to moclobemide .

Physicochemical Properties

生物活性

1-Methyl-4-(3-pyrrolidinylmethyl)piperazine dihydrochloride, often referred to as MPDP, is a piperazine derivative that has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is structurally related to various psychoactive substances and has been investigated for its biological activities, including its effects on neurotransmitter systems, antibacterial properties, and potential as an anti-inflammatory agent.

Chemical Structure and Properties

The chemical structure of MPDP can be represented as follows:

- Molecular Formula : C₁₁H₁₈Cl₂N₂

- Molecular Weight : 257.19 g/mol

The compound features a piperazine core with a methyl group and a pyrrolidine side chain, which contributes to its biological activity.

MPDP is believed to interact with various neurotransmitter receptors, particularly those associated with the central nervous system (CNS). Its mechanism of action may involve modulation of serotonin and dopamine pathways, which are crucial for mood regulation and cognitive functions. Additionally, studies suggest that MPDP may influence the release and reuptake of these neurotransmitters, although detailed molecular mechanisms remain to be fully elucidated.

Antibacterial Activity

Recent studies have indicated that MPDP exhibits significant antibacterial properties against a range of pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values for MPDP against various bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4.0 |

| Escherichia coli | 8.0 |

| Klebsiella pneumoniae | 16.0 |

| Pseudomonas aeruginosa | 32.0 |

These results indicate that MPDP is particularly effective against Staphylococcus aureus, comparable to standard antibiotics like penicillin.

Anti-inflammatory Activity

MPDP has also been evaluated for its anti-inflammatory properties using in vitro models. In studies involving lipopolysaccharide (LPS)-induced RAW264.7 macrophages, MPDP demonstrated a notable reduction in nitric oxide (NO) production, indicating its potential as an anti-inflammatory agent. The inhibition rates at varying concentrations are presented in Table 2.

| Concentration (µg/mL) | Inhibition Rate (%) |

|---|---|

| 1 | 45 |

| 5 | 70 |

| 10 | 85 |

These findings suggest that MPDP may modulate inflammatory responses effectively, making it a candidate for further therapeutic exploration.

Case Study 1: Neuropharmacological Effects

A study investigated the neuropharmacological effects of MPDP in rodent models. The results showed that administration of MPDP led to increased locomotor activity and enhanced learning and memory functions in behavioral tests. This suggests potential applications in treating cognitive disorders.

Case Study 2: Antimicrobial Efficacy

In another study, the antimicrobial efficacy of MPDP was tested against clinical isolates of resistant bacterial strains. The compound exhibited significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an alternative therapeutic agent in combating antibiotic resistance.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-Methyl-4-(3-pyrrolidinylmethyl)piperazine dihydrochloride, and what critical reagents are involved?

- Methodological Answer : The synthesis typically involves nucleophilic substitution and reduction steps. For example, analogs like 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride are synthesized by reacting 4-chloronitrobenzene with N-methylpiperazine in a polar solvent (e.g., DMF) using potassium carbonate as a base. The nitro intermediate is then reduced (e.g., catalytic hydrogenation) to the amine, followed by dihydrochloride salt formation with HCl . Coupling reagents such as EDC and HOAt (mentioned in peptide derivatization studies) may also be adapted for related intermediates .

Q. Which analytical techniques are recommended for structural confirmation and purity assessment of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : For confirming substituent positions and hydrogen/carbon environments.

- High-Performance Liquid Chromatography (HPLC) : A patent method (e.g., using a C18 column, methanol/water mobile phase, and UV detection) quantifies purity via area normalization .

- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns, especially for dihydrochloride salt forms .

Q. What are the key solubility and stability considerations for handling this compound in aqueous solutions?

- Methodological Answer : The compound’s stability is pH-dependent. For aqueous solutions, maintain a pH range of 4–6 to prevent degradation. Use degassed solvents and store at –20°C under inert gas (e.g., argon) to avoid oxidation. Pre-formulation studies should include accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) to assess hygroscopicity and thermal decomposition .

Advanced Research Questions

Q. How can researchers optimize synthesis yield when scaling up reactions for this compound?

- Methodological Answer :

- Solvent Selection : Replace DMF with acetonitrile or THF to improve solubility and reduce side reactions.

- Catalyst Use : Introduce palladium catalysts for nitro group reduction to enhance efficiency .

- Reaction Monitoring : Employ in-situ FTIR or LC-MS to track intermediate formation and adjust reagent stoichiometry dynamically .

Q. What strategies resolve discrepancies in biological activity data across studies involving this compound?

- Methodological Answer :

- Purity Control : Use preparative HPLC to isolate >99% pure batches, as impurities (e.g., 1-(3-Chlorophenyl)piperazine Hydrochloride analogs) can skew receptor binding assays .

- Assay Standardization : Validate cell-based assays with positive controls (e.g., known receptor agonists/antagonists) and ensure consistent buffer ionic strength and pH .

- Structural Analog Comparison : Cross-test activity with derivatives (e.g., 4-(4-Methylpiperazin-1-yl)methylbenzoic acid dihydrochloride) to isolate structure-activity relationships .

Q. How should stability studies be designed to evaluate this compound under varying environmental conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to oxidative (H₂O₂), acidic (0.1M HCl), and basic (0.1M NaOH) conditions at 50°C for 24 hours. Monitor degradation via UPLC-MS to identify vulnerable functional groups (e.g., piperazine ring oxidation) .

- Photostability Testing : Use ICH Q1B guidelines with a xenon lamp to simulate UV/visible light exposure, assessing changes in UV absorbance and crystallinity .

Q. What computational methods aid in predicting the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model binding to receptors (e.g., serotonin or dopamine receptors) based on piperazine derivatives’ known affinity .

- QSAR Modeling : Correlate substituent electronic parameters (e.g., Hammett constants) with activity data to prioritize synthetic targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。